molecular formula C7H4BrF3O B12948085 2-Bromo-1,3,5-trifluoro-4-methoxybenzene

2-Bromo-1,3,5-trifluoro-4-methoxybenzene

Cat. No.: B12948085
M. Wt: 241.00 g/mol
InChI Key: IGVVZIOTRYWDAW-UHFFFAOYSA-N
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Description

2-Bromo-1,3,5-trifluoro-4-methoxybenzene is an organic compound with the molecular formula C7H4BrF3O. It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, fluorine, and methoxy groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene typically involves the bromination of 1,3,5-trifluoro-4-methoxybenzene. This can be achieved through electrophilic aromatic substitution, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide. The reaction conditions often include a solvent like dichloromethane and a controlled temperature to ensure selective bromination .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. Safety measures and environmental considerations are also critical in industrial settings to handle bromine and other reagents safely .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1,3,5-trifluoro-4-methoxybenzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzene derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2-Bromo-1,3,5-trifluoro-4-methoxybenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-1,3,5-trifluoro-4-methoxybenzene in chemical reactions involves its ability to act as an electrophile or nucleophile, depending on the reaction conditions. The presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a unique electronic environment that influences its reactivity. In biological systems, its mechanism would depend on the specific molecular targets and pathways involved, which could include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the specific arrangement of substituents on the benzene ring, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in applications requiring precise control over molecular interactions and reactivity .

Properties

IUPAC Name

2-bromo-1,3,5-trifluoro-4-methoxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrF3O/c1-12-7-4(10)2-3(9)5(8)6(7)11/h2H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGVVZIOTRYWDAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1F)F)Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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